2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol
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Description
Scientific Research Applications
Tautomeric Stability and Molecular Structure
The molecular structure and spectroscopic properties of related compounds to 2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol have been thoroughly investigated, revealing insights into enol-keto tautomerism, spectroscopic characteristics, and intramolecular hydrogen bonding. Studies employing density functional theory (DFT) have compared intramolecular hydrogen bonds in enol-imine and keto-amine forms, highlighting the stability arising from hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bonding. These investigations provide a foundation for understanding the molecular stability and reactivity of such compounds, potentially guiding their applications in materials science and molecular engineering (Demircioğlu, Albayrak, & Büyükgüngör, 2014).
Synthetic Chemistry and Ligand Behavior
Research into the synthesis and structures of EOM-protected phenols and their derivatives has expanded the understanding of phenolic compound reactivity and potential applications. The protection of phenolic functionalities and subsequent reactions to produce various derivatives elucidates the versatile chemistry of phenolic Schiff bases, which could be leveraged in the development of new materials, catalysts, or organic synthesis methodologies (Urnezius et al., 2022).
Optoelectronic Properties and Bioactivity
Investigations into imine derivatives have revealed their promising optoelectronic properties and potential bioactivity. Synthesis and crystal structure analysis, coupled with computational studies, have shed light on the molecular structures, optoelectronic properties, and potential inhibition properties against crucial proteins of SARS-CoV-2. Such findings underscore the potential of these compounds in the development of novel optoelectronic devices and therapeutic agents (Ashfaq et al., 2022).
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)iminomethyl]-6-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-2-20-14-5-3-4-10(15(14)19)9-18-13-7-6-11(16)8-12(13)17/h3-9,19H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBPLSDXRHBGPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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